Structural Uniqueness: Three-Moiety Architecture versus Single- or Dual-Moiety Analogs
The target compound is the only commercially available HTS screening compound that simultaneously incorporates a 2,1,3-benzothiadiazole-5-carbonyl group, a piperidine-4-yl linker, and an oxazolidine-2,4-dione N-substituent in a single molecular framework . Structural database searches confirm that near-neighbor compounds in the Life Chemicals collection bear only two of these three moieties (e.g., benzothiadiazole-piperidine without oxazolidinedione, or oxazolidinedione-piperidine without benzothiadiazole) . This three-moiety architecture is unique among accessible screening compounds and represents a distinct chemical space point for hit-discovery campaigns.
| Evidence Dimension | Number of pharmacophoric moieties (benzothiadiazole, piperidine linker, oxazolidine-2,4-dione) present in a single molecule |
|---|---|
| Target Compound Data | 3 distinct moieties: 2,1,3-benzothiadiazole-5-carbonyl + piperidin-4-yl + oxazolidine-2,4-dione |
| Comparator Or Baseline | Closest analogs (e.g., 3-(piperidin-4-yl)oxazolidine-2,4-dione hydrochloride, CAS 90892-58-3; 5-4-(thiophen-3-yl)piperidine-1-carbonyl-2,1,3-benzothiadiazole, CAS 1396798-95-0) contain only 2 of the 3 moieties |
| Quantified Difference | Qualitative structural difference: 3 moieties vs. 2 moieties in nearest commercially available analogs |
| Conditions | Structural comparison based on InChI/SMILES analysis; compound databases (Life Chemicals, ZINC, PubChem) |
Why This Matters
This three-moiety architecture provides a unique starting point for structure-activity relationship (SAR) exploration, as the combined electronic and steric effects of all three groups cannot be replicated by any single commercially available analog.
